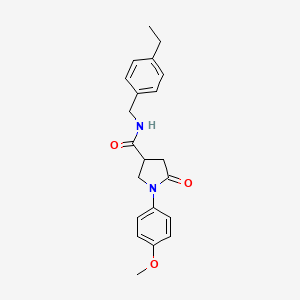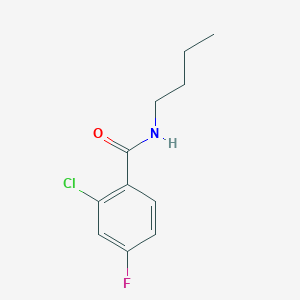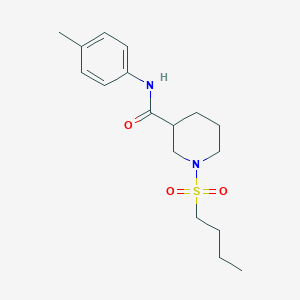![molecular formula C17H25ClN2O4S B5344233 3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as 'CEP' and is a sulfonamide-based compound that belongs to the class of N-alkylated arylsulfonamides. In
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX) and XII (CA XII) enzymes. These enzymes are overexpressed in cancer cells and are involved in regulating the pH balance of the tumor microenvironment. By inhibiting these enzymes, CEP can disrupt the pH balance of the tumor microenvironment, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that CEP can have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, CEP has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve vascular function. CEP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CEP in lab experiments is its high specificity for CA IX and XII enzymes. This allows for targeted inhibition of these enzymes without affecting other carbonic anhydrase isoforms. However, one of the limitations of using CEP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the development of new analogs of CEP with improved solubility and potency. Additionally, further studies are needed to explore the potential applications of CEP in the treatment of other diseases such as diabetes and cardiovascular disease.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide with 1-piperidin-2-yl-ethanone in the presence of a base. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of this compound is in cancer treatment. Studies have shown that CEP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CEP has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-20(13-17(21)19-10-6-5-7-11-19)25(22,23)14-8-9-16(24-4-2)15(18)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHISPWTFSCLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)


![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)